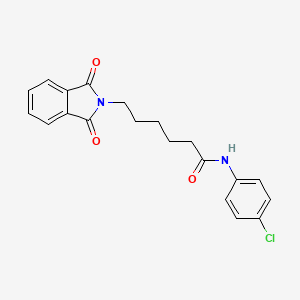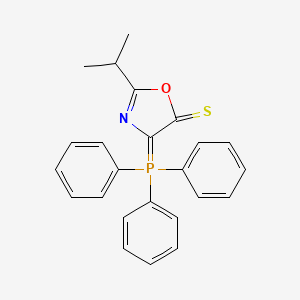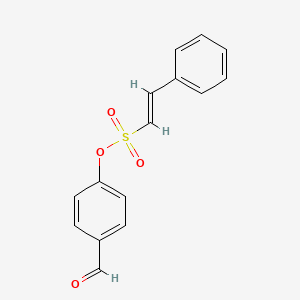![molecular formula C22H24N2O4 B11706132 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] CAS No. 5083-43-2](/img/structure/B11706132.png)
1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] is a photochromic biocompatible spiropyran molecule. It exhibits unique photo-responsive behavior, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves several steps. Typically, the process starts with the preparation of the indoline and chromene moieties, followed by their coupling to form the spiro compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Photochemical Reactions: The compound exhibits photochromism, where it changes color upon exposure to light.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Photochemical reactions typically require ultraviolet or visible light .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while photochemical reactions result in the formation of different isomers .
Aplicaciones Científicas De Investigación
1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:
Chemistry: Used as a photochromic dye in optical data storage and smart window applications.
Biology: Incorporated into biocompatible materials for studying cellular processes.
Medicine: Potential use in drug delivery systems due to its photo-responsive properties.
Industry: Employed in the development of photo-responsive coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran and merocyanine forms. This transformation involves the breaking and forming of bonds, leading to changes in the compound’s optical properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitro-8-pyridiniomethylspiro[2H-benzopyran-2,2’-indoline] chloride
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2H-benzopyran-2,2’-indoline]
Uniqueness
1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to its high quantum yield and ability to dissolve in various solvents. Its photo-responsive behavior is more pronounced compared to other spiropyran molecules, making it highly valuable in applications requiring precise control of optical properties .
Propiedades
Número CAS |
5083-43-2 |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1',3',3'-trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)27-20-13-19-15(12-18(20)24(25)26)10-11-22(28-19)21(3,4)16-8-6-7-9-17(16)23(22)5/h6-14H,1-5H3 |
Clave InChI |
RQTFHPUKIUEOTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706057.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)


![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)

![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)

